molecular formula C35H29BrN2O5S B3880858 Ethyl (2Z)-2-({3-bromo-5-methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-2-({3-bromo-5-methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B3880858
M. Wt: 669.6 g/mol
InChI Key: RDMDZHUQYSRYHM-CEUNXORHSA-N
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Description

Ethyl (2Z)-2-({3-bromo-5-methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a synthetic organic compound. It belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities. This compound is characterized by its complex structure, which includes a thiazolopyrimidine core, a naphthalene moiety, and various functional groups such as bromine, methoxy, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-({3-bromo-5-methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the naphthalene moiety and other functional groups. Common reagents used in these reactions include brominating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-({3-bromo-5-methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents in place of bromine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-({3-bromo-5-methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl (2Z)-2-({3-bromo-5-methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate include other thiazolopyrimidines with different substituents. Examples include:

  • Compounds with different halogen atoms (e.g., chlorine, fluorine) instead of bromine.
  • Compounds with different aromatic groups (e.g., benzene, toluene) instead of naphthalene.
  • Compounds with different alkoxy groups (e.g., ethoxy, propoxy) instead of methoxy.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl (2Z)-2-[[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H29BrN2O5S/c1-4-42-34(40)30-21(2)37-35-38(31(30)24-12-6-5-7-13-24)33(39)29(44-35)19-22-17-27(36)32(28(18-22)41-3)43-20-25-15-10-14-23-11-8-9-16-26(23)25/h5-19,31H,4,20H2,1-3H3/b29-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMDZHUQYSRYHM-CEUNXORHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C(=C4)Br)OCC5=CC=CC6=CC=CC=C65)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC(=C(C(=C4)Br)OCC5=CC=CC6=CC=CC=C65)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H29BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2Z)-2-({3-bromo-5-methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl (2Z)-2-({3-bromo-5-methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl (2Z)-2-({3-bromo-5-methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl (2Z)-2-({3-bromo-5-methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 5
Ethyl (2Z)-2-({3-bromo-5-methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl (2Z)-2-({3-bromo-5-methoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

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